3'-Deoxy-5'-O-trityluridine
3'-Deoxy-5'-O-trityluridine
Brand Name:
Vulcanchem
CAS No.:
161110-05-0
VCID:
VC0015445
InChI:
InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1
SMILES:
C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula:
C₂₈H₂₆N₂O₅
Molecular Weight:
470.52
3'-Deoxy-5'-O-trityluridine
CAS No.: 161110-05-0
Cat. No.: VC0015445
Molecular Formula: C₂₈H₂₆N₂O₅
Molecular Weight: 470.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161110-05-0 |
|---|---|
| Molecular Formula | C₂₈H₂₆N₂O₅ |
| Molecular Weight | 470.52 |
| IUPAC Name | 1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 |
| SMILES | C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator